3-amino-N-methyl-4-sulfanylbenzene-1-sulfonamide
Overview
Description
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is a versatile organic compound with the molecular formula C7H10N2O2S2. It is characterized by the presence of an amino group (-NH2), a sulfanyl group (-SH), and a sulfonamide group (-SO2NH-) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3-nitrobenzene-1-sulfonamide with methylamine and hydrogen sulfide under specific reaction conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to oxidize the sulfanyl group to a sulfonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using various nucleophiles.
Major Products Formed:
Oxidation: 3-Amino-N-methyl-4-sulfonylbenzene-1-sulfonamide
Reduction: this compound (reduced form)
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide has several scientific research applications across different fields:
Chemistry: It serves as a versatile small molecule scaffold for the synthesis of more complex organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3-Amino-N-methyl-4-sulfanylbenzene-1-sulfonamide is similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both an amino and a sulfanyl group on the benzene ring provides additional reactivity and versatility.
Comparison with Similar Compounds
Sulfanilamide
Sulfapyridine
Sulfisoxazole
Sulfadiazine
Properties
IUPAC Name |
3-amino-N-methyl-4-sulfanylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-9-13(10,11)5-2-3-7(12)6(8)4-5/h2-4,9,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CERXIGMHUHDLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.